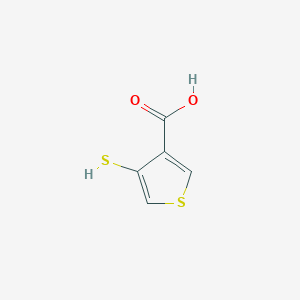

4-Sulfanylthiophene-3-carboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

98077-07-7 |

|---|---|

Molecular Formula |

C5H4O2S2 |

Molecular Weight |

160.2 g/mol |

IUPAC Name |

4-sulfanylthiophene-3-carboxylic acid |

InChI |

InChI=1S/C5H4O2S2/c6-5(7)3-1-9-2-4(3)8/h1-2,8H,(H,6,7) |

InChI Key |

ZOQGHNXZLLVLHW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CS1)S)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Sulfanylthiophene 3 Carboxylic Acid

Regioselective Synthesis Strategies for Substituted Thiophenes

Achieving the desired substitution pattern on the thiophene (B33073) ring is paramount for synthesizing complex target molecules. Regioselectivity—the control of where substituents are placed on the ring—can be achieved through various modern synthetic techniques. Classical methods often rely on the inherent reactivity of the thiophene ring, where electrophilic substitution typically occurs at the C2 or C5 positions. However, to functionalize the C3 or C4 positions, more advanced strategies are necessary. nii.ac.jp These methods include the use of directing groups, transition-metal-catalyzed cross-coupling reactions, and multicomponent reactions, which allow for the precise and efficient construction of highly functionalized thiophene derivatives. nih.govbohrium.com

Directed Ortho Metalation (DoM) Approaches for Thiophene Functionalization

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. uwindsor.ca The method relies on a directing metalation group (DMG) that coordinates to an organolithium base (such as n-BuLi or s-BuLi), directing deprotonation to the adjacent ortho position. baranlab.org This generates a lithiated intermediate that can then be quenched with a variety of electrophiles to introduce a wide range of functional groups with high regiocontrol. acs.org

For thiophene systems, the inherent acidity of the C2 and C5 protons means that lithiation preferentially occurs at these positions. reddit.com However, a sufficiently powerful DMG at the C3 position can overcome this intrinsic reactivity and direct metalation to the C2 or C4 positions. Common directing groups for thiophenes include carboxamides, carbamates, and other Lewis-basic moieties. uwindsor.cauwindsor.ca For the synthesis of a 4-substituted-3-carboxylic acid derivative, one could envision a strategy where a directing group at the 3-position, such as a tertiary amide, directs lithiation to the C4 position. Subsequent reaction with a sulfur electrophile would install the desired sulfanyl (B85325) group or a precursor.

Table 1: Examples of Directing Groups in Thiophene Metalation

| Directing Group (at C3) | Metalating Agent | Position of Lithiation | Subsequent Electrophile |

|---|---|---|---|

| -CON(iPr)₂ | s-BuLi/TMEDA | C2 | I₂ |

| -CONEt₂ | n-BuLi | C2 | Me₃SiCl |

| -OCONEt₂ | s-BuLi/TMEDA | C2 & C4 | CO₂ |

This table illustrates the general principles of DoM on the thiophene ring. The choice of base and directing group can influence the site of metalation.

Palladium-Catalyzed Cross-Coupling Reactions for Thiol and Carboxylic Acid Introduction

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions offer mild conditions, high functional group tolerance, and excellent control over regiochemistry, making them highly suitable for the synthesis of complex molecules like 4-Sulfanylthiophene-3-carboxylic acid. nih.gov

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organohalide, is one of the most versatile methods for forming C-C bonds. researchgate.net In the context of thiophene synthesis, it is widely used to couple thiophene boronic acids or esters with various aryl or vinyl halides, or vice versa. mdpi.com This allows for the construction of complex biaryl or substituted thiophene systems. nih.gov While not directly forming the sulfanyl or carboxylic acid groups, Suzuki coupling is crucial for preparing elaborately substituted thiophene precursors. For instance, a suitably functionalized thiophene halide can be coupled with a boronic acid to build a molecular scaffold that can be further elaborated to the target molecule. researchgate.netnih.gov

Table 2: Representative Suzuki-Miyaura Couplings on Thiophene Derivatives

| Thiophene Substrate | Coupling Partner | Catalyst/Ligand | Base | Yield (%) |

|---|---|---|---|---|

| 2-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | >95 |

| 3-Thiopheneboronic acid | 2-Chloropyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | 91 acs.org |

| 2-Bromo-5-(bromomethyl)thiophene | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 25-76 nih.gov |

This table provides examples of the versatility of the Suzuki-Miyaura reaction in functionalizing the thiophene core.

The introduction of a sulfur moiety onto the thiophene ring can be effectively achieved through palladium-catalyzed C-S cross-coupling reactions. These methods typically involve the coupling of a thiophene halide or triflate with a thiol or a thiol equivalent. rsc.org This approach offers a direct and regioselective route to aryl sulfides. For the synthesis of this compound, a precursor such as methyl 4-bromothiophene-3-carboxylate could be coupled with a protected thiol (e.g., triphenylmethyl mercaptan) or a sulfide (B99878) source (e.g., sodium sulfide), followed by deprotection or hydrolysis to yield the target compound. Recent advancements have also explored the direct decarbonylative thiolation of carboxylic acids using thioesters, providing a novel route to C-S bond formation. nih.gov

Multicomponent Reactions (MCRs) Incorporating Thiophene Precursors

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants. tandfonline.com MCRs are characterized by their high atom economy, step economy, and operational simplicity. tandfonline.com Several MCRs have been developed for the synthesis of highly substituted thiophenes. nih.gov

The most well-known MCR for thiophene synthesis is the Gewald reaction, which typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile in the presence of elemental sulfur and a base to yield a 2-aminothiophene. bohrium.com While the classic Gewald reaction produces 2-aminothiophenes, variations of this and other MCRs can provide access to different substitution patterns. researchgate.net These reactions allow for the rapid assembly of the thiophene core with multiple substituents installed in a single, convergent step, which can then be modified to obtain the desired 4-sulfanyl-3-carboxylic acid structure.

Table 3: Generalized Scheme for Gewald Aminothiophene Synthesis

| Component A (Carbonyl) | Component B (Active Methylene) | Sulfur Source | Base | Product Type |

|---|---|---|---|---|

| Cyclohexanone | Malononitrile | Elemental Sulfur (S₈) | Morpholine | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene |

| Acetaldehyde | Ethyl cyanoacetate | Elemental Sulfur (S₈) | Triethylamine | Ethyl 2-amino-5-methylthiophene-3-carboxylate |

This table illustrates the components of the Gewald reaction, a prominent MCR for thiophene synthesis.

Chemo- and Regiospecific Approaches to the this compound Skeleton

Synthesizing the this compound skeleton with its specific 3,4-disubstitution pattern requires a highly chemo- and regiospecific strategy. Direct synthesis via MCRs or electrophilic substitution is challenging for this pattern. A more plausible and controlled approach involves the sequential functionalization of a pre-functionalized thiophene, such as 3,4-dibromothiophene. This starting material allows for the selective introduction of the required functional groups at the C3 and C4 positions.

A potential synthetic route is outlined below:

Selective Monofunctionalization: Starting with 3,4-dibromothiophene, a selective metal-halogen exchange can be performed at one of the bromine atoms. For example, reaction with one equivalent of n-butyllithium at low temperature, followed by quenching with carbon dioxide (CO₂), would selectively install the carboxylic acid group at the C3 position to yield 4-bromothiophene-3-carboxylic acid.

Introduction of the Sulfanyl Group: The remaining bromine at the C4 position serves as a handle for introducing the sulfanyl group. This can be achieved via a palladium-catalyzed C-S coupling reaction. The 4-bromothiophene-3-carboxylic acid (or its corresponding ester for better solubility and to avoid side reactions) could be reacted with a thiolating agent like sodium hydrosulfide (B80085) (NaSH) or a protected thiol equivalent in the presence of a suitable palladium catalyst and ligand. Subsequent hydrolysis of the ester (if used) would furnish the final product, this compound.

This stepwise approach ensures complete control over the regiochemistry, allowing for the specific construction of the desired 3,4-disubstituted thiophene skeleton.

Table 4: Proposed Synthetic Route to this compound

| Step | Starting Material | Reagents | Intermediate/Product | Key Transformation |

|---|---|---|---|---|

| 1 | 3,4-Dibromothiophene | 1. n-BuLi, -78°C; 2. CO₂; 3. H₃O⁺ | 4-Bromothiophene-3-carboxylic acid | Regioselective Carboxylation |

Cyclization Reactions for Thiophene Ring Formation with Pre-existing Functional Groups

Constructing the thiophene ring from acyclic precursors allows for the direct installation of substituents in a controlled manner. Several classical and modern cyclization reactions can be adapted to prepare the 3,4-disubstituted pattern of the target molecule.

One of the most prominent methods is the Fiesselmann Thiophene Synthesis , which involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters. derpharmachemica.comwikipedia.org This reaction is a powerful tool for creating 3-hydroxy-2-thiophenecarboxylic acid derivatives, but its principles can be extended. wikipedia.org A hypothetical adaptation for the target compound could involve the reaction of a β-ketoester bearing a protected sulfanyl group with a thioglycolic acid ester, followed by cyclization and aromatization to yield the desired 3,4-substitution pattern. The reaction proceeds through a base-catalyzed 1,4-conjugate addition, followed by an intramolecular Dieckmann condensation to form the ring. derpharmachemica.com

The Paal-Knorr Thiophene Synthesis provides another foundational route, classically involving the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. wikipedia.org To generate this compound, a specifically functionalized 1,4-dicarbonyl precursor would be required, where the carbon backbone already contains precursors to the carboxylic acid and sulfanyl groups at the appropriate positions.

More recent advancements focus on the metal-catalyzed or base-promoted heterocyclization of functionalized alkynes, which offer high atom economy and regioselectivity. nih.gov For instance, methods involving the cyclization of 1-mercapto-3-yn-2-ols can be catalyzed by palladium complexes to afford substituted thiophenes. nih.gov By selecting an alkyne precursor with an appropriately placed carboxylate or nitrile group, this methodology could be tailored to produce the 4-sulfanyl-3-carboxylic acid scaffold.

| Method | Key Precursors | General Principle | Potential for Target Synthesis |

|---|---|---|---|

| Fiesselmann Synthesis | Thioglycolic acid derivative + α,β-acetylenic ester/ketone | Base-catalyzed conjugate addition followed by intramolecular condensation. derpharmachemica.comwikipedia.org | High; requires appropriately substituted acetylenic precursors to install the sulfanyl and carboxyl groups at the C4 and C3 positions. |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound + Sulfurizing agent (e.g., P₄S₁₀) | Cyclization and dehydration/sulfurization of the dicarbonyl compound. wikipedia.org | Moderate; depends on the availability of a suitably functionalized 1,4-dicarbonyl precursor. |

| Alkyne Heterocyclization | Functionalized alkyne with a pendant thiol group | Metal-catalyzed or base-promoted intramolecular cyclization onto the alkyne. nih.gov | High; offers excellent regiocontrol and tolerance for functional groups like esters or nitriles. |

Sequential Functionalization of Thiophene Derivatives

An alternative to de novo ring synthesis is the functionalization of a pre-formed thiophene ring. This approach is powerful for creating diverse derivatives from a common intermediate, such as thiophene-3-carboxylic acid.

A primary modern strategy involves the direct C-H activation of the thiophene ring. nih.gov The carboxylic acid at the C3 position can act as a directing group, guiding a transition metal catalyst to a specific C-H bond for functionalization. While C-H activation on thiophene often favors the C2 and C5 positions due to their higher reactivity, specialized directing groups or catalytic systems can achieve functionalization at the more challenging C4 position. acs.orgmdpi.com A sequential approach could involve blocking the more reactive C2 and C5 positions, followed by a directed C-H sulfenylation at the C4 position.

A more classical, yet effective, method relies on electrophilic halogenation followed by nucleophilic substitution . Thiophene rings are highly reactive towards electrophiles like bromine. wikipedia.org While direct bromination of thiophene-3-carboxylic acid would likely occur at the C5 or C2 position, strategic protection of these sites would allow for halogenation at C4. The resulting 4-halothiophene-3-carboxylic acid derivative can then undergo nucleophilic aromatic substitution with a sulfur nucleophile, such as sodium sulfide or thiourea, to install the sulfanyl group.

A documented route to the isomeric 3-mercaptothiophene-4-carboxylic acid utilizes diazonium salt chemistry , a versatile method that can be applied here. tandfonline.com This strategy would begin with a 4-aminothiophene-3-carboxylic acid precursor. The amino group can be converted into a diazonium salt using nitrous acid. This reactive intermediate can then be treated with a sulfur-containing reagent, such as potassium ethyl xanthate followed by hydrolysis, to yield the target this compound. tandfonline.com This method offers a clean and high-yielding pathway if the corresponding amino-thiophene precursor is accessible. tandfonline.com

| Strategy | Starting Material | Key Steps | Advantages |

|---|---|---|---|

| Direct C-H Activation | Thiophene-3-carboxylic acid | 1. (Optional) Blocking of C2/C5 positions. 2. Directed C-H sulfenylation at C4. | High step and atom economy; avoids halogenated intermediates. |

| Halogenation-Substitution | Thiophene-3-carboxylic acid | 1. Regioselective halogenation at C4. 2. Nucleophilic substitution with a sulfur reagent. | Utilizes well-established and reliable reactions. |

| Diazonium Salt Chemistry | 4-Aminothiophene-3-carboxylic acid | 1. Diazotization of the amino group. 2. Reaction with a sulfur nucleophile. | High yields and clean conversion of the amino group. tandfonline.com |

Green Chemistry Principles Applied to the Synthesis of this compound

Applying green chemistry principles to synthetic routes aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Solvent-Free and Mechanochemical Synthesis Techniques

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions, often facilitated by microwave irradiation or mechanochemistry (ball-milling), can dramatically reduce waste and reaction times. tandfonline.com For example, a solvent-free, solid-supported, microwave-assisted thio-Claisen rearrangement has been developed for the synthesis of tri-substituted thiophenes. tandfonline.com This approach, where reagents are adsorbed onto a solid support like silica (B1680970) gel and irradiated, leads to clean and rapid reactions with good yields. tandfonline.com Such a technique could be adapted for a cyclization step in the synthesis of the target molecule.

Mechanochemical synthesis, where mechanical energy from grinding or milling initiates reactions, is another powerful solvent-free technique. It has been applied to various heterocyclic syntheses and could potentially be used for either the cyclization or functionalization steps, eliminating the need for bulk solvents and often enabling reactions between solid-state reagents.

Catalyst-Free or Biocatalytic Pathways for Selective Transformations

While many modern syntheses rely on precious metal catalysts, developing catalyst-free alternatives is a major goal of green chemistry. Several metal-free methods for thiophene synthesis have been reported. These often utilize inexpensive and readily available reagents like elemental sulfur. acs.org For example, a metal-free dehydration and sulfur cyclization of alkynols can produce substituted thiophenes, initiated by a trisulfur (B1217805) radical anion generated without a metal catalyst. acs.orgorganic-chemistry.org Another approach involves the reaction of substituted butadienes with potassium sulfide, which offers a transition-metal-free and atom-economical route to the thiophene core. organic-chemistry.org

Biocatalysis, the use of enzymes to perform chemical transformations, offers unparalleled selectivity under mild, aqueous conditions. While the de novo enzymatic synthesis of a thiophene ring is not common, enzymes could be employed for selective functional group manipulations on the thiophene precursor or core. For instance, lipases could be used for the selective hydrolysis of an ester group to the carboxylic acid, or oxidoreductases could be involved in managing the oxidation state of the sulfanyl group, all under environmentally benign conditions.

Atom Economy and Reaction Efficiency Maximization in Synthetic Routes

Atom economy is a core green chemistry metric that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Reactions with high atom economy, such as additions and rearrangements, are inherently less wasteful than substitution or elimination reactions, where atoms are lost in byproducts.

When evaluating synthetic routes to this compound, cyclization reactions that proceed via addition mechanisms are highly desirable. For example, a hypothetical [3+2] cycloaddition to form the thiophene ring would have 100% atom economy in the ring-forming step. In contrast, a sequential functionalization route involving halogenation and substitution would have a lower atom economy, as atoms from the halogenating agent and the leaving group, as well as counter-ions, become waste products. Maximizing reaction efficiency involves designing synthetic pathways that are not only high-yielding but also have the highest possible atom economy.

| Reaction Type | General Equation | Theoretical Atom Economy | Relevance to Target Synthesis |

|---|---|---|---|

| Addition/Cycloaddition | A + B → C | 100% | Ideal for ring-forming cyclization steps where all precursor atoms are incorporated into the thiophene ring. |

| Substitution | A-X + B-Y → A-B + X-Y | < 100% | Common in sequential functionalization (e.g., halogenation-substitution), but generates stoichiometric byproducts (X-Y). |

| Condensation | A-OH + B-H → A-B + H₂O | < 100% | Characteristic of Fiesselmann or Paal-Knorr syntheses, which eliminate small molecules like water or alcohols. The byproduct (water) is benign. |

| C-H Activation | A-H + B-X → A-B + H-X | < 100% | More atom-economical than the halogenation-substitution route as it avoids a pre-functionalization step, but still produces a byproduct (H-X). |

Chemical Reactivity and Derivatization Pathways of 4 Sulfanylthiophene 3 Carboxylic Acid

Transformations Involving the Carboxylic Acid Moiety of 4-Sulfanylthiophene-3-carboxylic acid

The carboxylic acid group in this compound is a key site for derivatization, allowing for the formation of esters, amides, acyl halides, and anhydrides. These transformations are fundamental in organic synthesis for creating new chemical entities with potentially altered physical, chemical, and biological properties.

Esterification Reactions and Diverse Ester Derivatives

Esterification of thiophene-3-carboxylic acids is a common transformation. chemimpex.com For this compound, this can be achieved through several standard methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, is a widely used approach. Alternatively, reaction with alkyl halides in the presence of a base can also yield the corresponding esters. The choice of alcohol can be varied to produce a wide array of ester derivatives with different alkyl or aryl groups.

| Reaction Type | Reagents | Product |

| Fischer-Speier Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H₂SO₄) | Alkyl 4-sulfanylthiophene-3-carboxylate |

| Alkylation | Alkyl Halide (e.g., Methyl iodide), Base (e.g., K₂CO₃) | Alkyl 4-sulfanylthiophene-3-carboxylate |

Amide Formation and Substituted Amidic Derivatives

The carboxylic acid moiety of this compound can be readily converted into amides by reaction with primary or secondary amines. chemimpex.com This transformation typically requires the activation of the carboxylic acid, as the direct reaction with an amine is often slow. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), which facilitate the formation of an O-acylisourea intermediate that is readily attacked by the amine. libretexts.org Another approach involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, which then smoothly reacts with the amine to form the amide. nih.gov The diversity of available amines allows for the synthesis of a large library of substituted amidic derivatives. A catalyst-free approach for amide bond formation from thiocarboxylic acids and amines has also been developed, where the disulfide acts as a key intermediate. nih.gov

| Method | Reagents | Product |

| Carbodiimide (B86325) Coupling | Amine (RNH₂), DCC, (optional DMAP) | N-substituted 4-sulfanylthiophene-3-carboxamide |

| Via Acyl Chloride | Amine (RNH₂), Thionyl Chloride (SOCl₂) or Oxalyl Chloride | N-substituted 4-sulfanylthiophene-3-carboxamide |

Anhydride (B1165640) and Acyl Halide Generation for Further Derivatization

For further derivatization, this compound can be converted into more reactive intermediates such as acid anhydrides and acyl halides. Acyl chlorides, for instance, are commonly prepared by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.combeilstein-journals.org Thiophene-3-carbonyl chloride is a known compound that can be synthesized from thiophene-3-carboxylic acid. sigmaaldrich.comscbt.com These acyl halides are highly reactive electrophiles that can readily undergo nucleophilic acyl substitution with a variety of nucleophiles, including alcohols, amines, and carbanions, to yield esters, amides, and ketones, respectively. Acid anhydrides can be formed by reacting the carboxylic acid with a dehydrating agent like acetic anhydride or by reacting an acyl halide with a carboxylate salt.

| Derivative | Reagents | Key Features |

| Acyl Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Highly reactive, susceptible to nucleophilic attack. |

| Acid Anhydride | Acetic anhydride or Acyl halide + Carboxylate salt | Good acylating agent, less reactive than acyl chlorides. |

Decarboxylation Pathways and Mechanistic Investigations

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide. wikipedia.org While simple carboxylic acids are generally stable to heat, decarboxylation can be facilitated by the presence of electron-withdrawing groups at the β-position to the carboxyl group. masterorganicchemistry.com For this compound, the thiophene (B33073) ring itself can influence the ease of decarboxylation. The mechanism of decarboxylation often involves the formation of a carbanion intermediate after the loss of CO₂, and the stability of this intermediate is a key factor. wikipedia.orglibretexts.org For some heterocyclic carboxylic acids, decarboxylation can be achieved by heating, sometimes in the presence of a catalyst like copper powder. The specific conditions and mechanistic pathway for the decarboxylation of this compound would require dedicated experimental investigation. It is known that bromination of some thiophenecarboxylic acids can lead to a bromination/decarboxylation sequence. beilstein-journals.org

Reactions of the Thiol Group (-SH) of this compound

The thiol group is another reactive center in the this compound molecule, primarily undergoing oxidation reactions. The sulfur atom in the thiol group can exist in various oxidation states, leading to the formation of disulfides, sulfenic acids, sulfinic acids, and sulfonic acids.

Oxidation Reactions Leading to Disulfides and Higher Oxidation States

The oxidation of thiols to disulfides is a common and important reaction. sci-hub.se This can be achieved using a variety of mild oxidizing agents, such as iodine, hydrogen peroxide, or even atmospheric oxygen, often catalyzed by metal ions. sci-hub.seyoutube.com The formation of a disulfide bond links two molecules of the parent thiol. Further oxidation of the thiol or the disulfide can lead to higher oxidation states of sulfur. More vigorous oxidizing conditions can convert the disulfide into more highly oxidized products, ultimately leading to the sulfonic acid. sci-hub.se The controlled oxidation of thiols to disulfides is a significant transformation in both biological and synthetic chemistry. biolmolchem.com The oxidation of thiols can proceed through either an ionic or a radical pathway depending on the oxidant and reaction conditions. researchgate.net

| Oxidation Product | Oxidizing Agent | Resulting Functional Group |

| Disulfide | Air (O₂), H₂O₂, I₂ | -S-S- |

| Sulfonic Acid | Strong oxidizing agents (e.g., KMnO₄, HNO₃) | -SO₃H |

Selective Oxidation to Disulfides

The sulfanyl (B85325) group of this compound is readily oxidized to form the corresponding disulfide, 4,4'-disulfanediylbis(thiophene-3-carboxylic acid). This transformation is a common reaction for thiols and can be achieved using a variety of mild oxidizing agents. The reaction involves the formation of a sulfur-sulfur bond between two molecules of the parent compound.

Commonly employed oxidizing agents for this conversion include hydrogen peroxide, iodine, and air (in the presence of a suitable catalyst). The choice of oxidant and reaction conditions can be tuned to favor the formation of the disulfide over further oxidation to sulfonic acids.

Table 1: Exemplary Conditions for the Oxidation of Thiols to Disulfides

| Oxidizing Agent | Catalyst/Solvent | Temperature | Notes |

| Hydrogen Peroxide (H₂O₂) | - / Water | Room Temp. | A green and efficient oxidant. |

| Iodine (I₂) | Base / Methanol | Room Temp. | Rapid and high-yielding. |

| Air (O₂) | Metal Catalyst | Varies | Can be a more sustainable approach. |

This table represents general conditions for thiol oxidation and may require optimization for this compound.

Preparation of Sulfonic Acid Derivatives

More vigorous oxidation of the sulfanyl group in this compound leads to the formation of 4-sulfothiophene-3-carboxylic acid. This transformation requires stronger oxidizing agents than those used for disulfide formation. Reagents such as potassium permanganate (B83412) (KMnO₄), nitric acid (HNO₃), or excess hydrogen peroxide under forcing conditions can effect this conversion. google.comgoogle.com The resulting sulfonic acid is a strong acid and exhibits the characteristic reactivity of this functional group, such as the formation of sulfonyl chlorides and sulfonamides.

The direct conversion of a thiol to a sulfonic acid involves a significant change in the oxidation state of the sulfur atom, from -1 in the thiol to +5 in the sulfonic acid. Careful control of the reaction conditions is necessary to prevent undesired side reactions on the thiophene ring or the carboxylic acid group. google.com

Alkylation Reactions for Thioether Formation and Subsequent Transformations

The sulfur atom of the sulfanyl group in this compound is nucleophilic and readily undergoes alkylation to form thioethers (sulfides). This S-alkylation is a versatile method for introducing a wide range of organic substituents onto the thiophene scaffold. The reaction typically proceeds via an Sₙ2 mechanism, where the deprotonated thiol (thiolate) attacks an alkyl halide or other electrophile. google.com

A common procedure involves the deprotonation of the thiol with a base, such as sodium hydroxide (B78521) or a tertiary amine, to generate the more nucleophilic thiolate anion in situ. This is followed by the addition of an alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide). google.com The resulting thioethers can be further functionalized. For example, the thioether linkage can be oxidized to a sulfoxide (B87167) or a sulfone, which have applications in medicinal chemistry and materials science.

An example of a derivative formed through this pathway is 4-[(4-chlorophenyl)sulfanyl]thiophene-3-carboxylic acid. matrix-fine-chemicals.com

Michael Addition Reactions with Activated Unsaturated Systems

The thiolate anion derived from this compound can act as a nucleophile in Michael addition reactions. This reaction involves the conjugate addition of the thiolate to an α,β-unsaturated carbonyl compound, such as an enone or an acrylate. This C-S bond-forming reaction is a powerful tool for the synthesis of more complex molecules.

The reaction is typically base-catalyzed, with the base serving to generate the thiolate nucleophile. The choice of solvent and temperature can influence the reaction rate and yield. The resulting Michael adducts contain a new thioether linkage at the β-position relative to the carbonyl group of the Michael acceptor.

Table 2: Common Michael Acceptors for Thiol Addition

| Michael Acceptor | General Structure |

| α,β-Unsaturated Ketone | R-CO-CH=CH-R' |

| α,β-Unsaturated Ester | R-O-CO-CH=CH-R' |

| α,β-Unsaturated Nitrile | N≡C-CH=CH-R' |

This table lists general classes of Michael acceptors.

Nucleophilic Substitutions Involving the Thiolate Anion

The thiolate anion of this compound can also participate in nucleophilic aromatic substitution (SₙAr) reactions. In this type of reaction, the thiolate displaces a leaving group, typically a halide, from an activated aromatic or heteroaromatic ring. The aromatic ring of the electrophile must be substituted with electron-withdrawing groups to facilitate the nucleophilic attack. This reaction provides a direct method for the synthesis of aryl thioethers.

Reactivity of the Thiophene Ring System in this compound

Electrophilic Aromatic Substitution (EAS) Pathways and Regioselectivity Considerations

The thiophene ring in this compound is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution (EAS) reactions such as halogenation, nitration, and Friedel-Crafts reactions. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the sulfanyl group (-SH) and the carboxylic acid group (-COOH).

The sulfanyl group is an ortho-, para-directing activator. Its lone pair of electrons can be delocalized into the thiophene ring, increasing the electron density at the positions ortho and para to it (positions 5 and 3). However, the 3-position is already substituted. Therefore, the -SH group strongly directs incoming electrophiles to the 5-position.

The carboxylic acid group is a meta-directing deactivator. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. It directs incoming electrophiles to the position meta to it, which in this case is the 5-position.

Table 3: Predicted Regioselectivity of EAS on this compound

| Reaction | Electrophile | Predicted Major Product |

| Bromination | Br₂ | 5-Bromo-4-sulfanylthiophene-3-carboxylic acid |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-4-sulfanylthiophene-3-carboxylic acid |

| Acylation | RCOCl/AlCl₃ | 5-Acyl-4-sulfanylthiophene-3-carboxylic acid |

Predictions are based on the established directing effects of the functional groups.

Nucleophilic Aromatic Substitution (NAS) Strategies on the Thiophene Nucleus

Nucleophilic aromatic substitution (SNAr) on thiophene rings is generally facilitated by the presence of strong electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. In this compound, the carboxylic acid group at the C3 position acts as a moderate electron-withdrawing group, which can activate the thiophene ring towards nucleophilic attack. However, the sulfanyl group at the C4 position is electron-donating, which may counteract this activation.

The most likely positions for nucleophilic attack would be the carbon atoms bearing a good leaving group, typically a halide, which would need to be introduced synthetically. For instance, if a halogen (e.g., Cl, Br) were present at the C2 or C5 position, an SNAr reaction could potentially occur. The carboxylic acid group would provide stabilization for a negative charge developing at the C2 position through resonance. Conversely, the electron-donating sulfanyl group would destabilize a negative charge at the C5 position. Therefore, a 2-halo-4-sulfanylthiophene-3-carboxylic acid derivative would be the more promising substrate for SNAr reactions.

Common nucleophiles for such reactions include alkoxides, amines, and thiolates. The reaction would likely require elevated temperatures and a polar aprotic solvent to proceed efficiently.

Table 1: Predicted Nucleophilic Aromatic Substitution Reactions of a Halogenated this compound Derivative

| Substrate | Nucleophile | Potential Product | Reaction Conditions (Predicted) |

| 2-Chloro-4-sulfanylthiophene-3-carboxylic acid | Sodium methoxide | 2-Methoxy-4-sulfanylthiophene-3-carboxylic acid | Methanol, heat |

| 2-Bromo-4-sulfanylthiophene-3-carboxylic acid | Pyrrolidine | 2-(Pyrrolidin-1-yl)-4-sulfanylthiophene-3-carboxylic acid | DMSO, heat |

| 5-Chloro-4-sulfanylthiophene-3-carboxylic acid | Sodium thiophenoxide | 5-(Phenylsulfanyl)-4-sulfanylthiophene-3-carboxylic acid | DMF, heat (likely less favorable) |

Disclaimer: The reactions and conditions in this table are hypothetical and based on general principles of SNAr reactions on substituted thiophenes.

Metalation and Lithiation Reactions on the Thiophene Ring System

Metalation, particularly lithiation, is a powerful tool for the functionalization of thiophenes. The regioselectivity of this reaction is directed by the substituents on the ring. In this compound, two acidic protons are present: the carboxylic acid proton and the sulfanyl proton. Treatment with a strong base like n-butyllithium (n-BuLi) would first lead to the deprotonation of both the carboxylic acid and the sulfanyl group, forming a dianion.

Further deprotonation of a ring C-H bond would require a stronger base or specific directing effects. The carboxylate group is a known ortho-directing group in lithiation reactions. Therefore, after the initial acid-base reactions, lithiation is most likely to occur at the C2 position, which is ortho to the carboxylic acid group. The resulting organolithium species can then be trapped with various electrophiles to introduce a wide range of functional groups.

Table 2: Predicted Metalation/Lithiation and Subsequent Electrophilic Quenching of this compound

| Reagents | Intermediate | Electrophile | Potential Product |

| 1. 2 eq. n-BuLi, THF | 4-Thiolato-thiophene-3-carboxylate dilithium (B8592608) salt | - | - |

| 2. 1 eq. s-BuLi/TMEDA | 2-Lithio-4-thiolato-thiophene-3-carboxylate trilithium salt | N,N-Dimethylformamide (DMF) | 2-Formyl-4-sulfanylthiophene-3-carboxylic acid |

| 2. 1 eq. s-BuLi/TMEDA | 2-Lithio-4-thiolato-thiophene-3-carboxylate trilithium salt | Iodine (I₂) | 2-Iodo-4-sulfanylthiophene-3-carboxylic acid |

| 2. 1 eq. s-BuLi/TMEDA | 2-Lithio-4-thiolato-thiophene-3-carboxylate trilithium salt | Chlorotrimethylsilane (TMSCl) | 4-Sulfanyl-2-(trimethylsilyl)thiophene-3-carboxylic acid |

Disclaimer: The reaction pathways and products in this table are predictive and based on known directing group effects in the lithiation of substituted thiophenes.

Cycloaddition Reactions and Annulation Strategies Involving the Thiophene Ring

Thiophene and its derivatives can participate in cycloaddition reactions, although they are less reactive than more electron-rich dienes like furan. The aromaticity of the thiophene ring must be overcome, which often requires high temperatures or the use of highly reactive dienophiles. The substituents on the thiophene ring can influence its reactivity in these reactions.

As a diene in a [4+2] cycloaddition (Diels-Alder reaction), the electron-donating sulfanyl group at C4 and the electron-withdrawing carboxylic acid group at C3 would influence the frontier molecular orbitals. However, the inherent stability of the thiophene ring makes it a reluctant diene. More commonly, thiophenes can act as dienophiles or participate in other types of cycloadditions after suitable modification.

Annulation strategies, where a new ring is fused to the thiophene core, are also a viable functionalization pathway. This could involve, for example, the reaction of a suitably functionalized this compound derivative with a bifunctional reagent. For instance, a derivative with ortho-amino and carboxylate functionalities could undergo condensation with a 1,2-dicarbonyl compound to form a fused heterocyclic system.

Given the lack of specific examples for this compound, a generalized table of potential cycloaddition and annulation reactions is provided for illustrative purposes.

Table 3: Hypothetical Cycloaddition and Annulation Reactions Involving a this compound Derivative

| Reaction Type | Thiophene Derivative | Reactant | Potential Product Core Structure |

| [4+2] Cycloaddition | This compound methyl ester | Maleic anhydride | Thieno[3,4-c]furan derivative (after subsequent steps) |

| Annulation | 2-Amino-4-sulfanylthiophene-3-carboxylic acid | 2,3-Butanedione | Thieno[2,3-b]pyrazine derivative |

| Annulation | 2-Formyl-4-sulfanylthiophene-3-carboxylic acid | Ethyl acetoacetate | Thieno[2,3-b]pyridine derivative |

Disclaimer: The reactions presented in this table are speculative and intended to illustrate potential synthetic pathways based on the known reactivity of functionalized thiophenes.

Computational Chemistry and Theoretical Studies of 4 Sulfanylthiophene 3 Carboxylic Acid

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations serve as a powerful tool to model and predict the behavior of molecules at the atomic and electronic levels. For 4-Sulfanylthiophene-3-carboxylic acid, these calculations provide fundamental insights into its intrinsic properties.

Geometry Optimization and Conformational Landscape Analysis

The initial step in the computational study of a molecule is to determine its most stable three-dimensional structure, a process known as geometry optimization. For this compound, this involves calculating the potential energy of the molecule as a function of the spatial arrangement of its atoms. The lowest energy conformation represents the most stable structure.

Conformational analysis further explores the various spatial arrangements (conformers) of the molecule that can be achieved through the rotation of single bonds. In the case of this compound, rotations around the C-S bond of the sulfanyl (B85325) group and the C-C bond of the carboxylic acid group are of particular interest. By mapping the potential energy surface, researchers can identify the different stable conformers and the energy barriers between them. This analysis is crucial for understanding how the molecule's shape can influence its interactions with other molecules.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. Computational calculations can provide precise values for the HOMO and LUMO energies and visualize their spatial distributions, highlighting the regions of the molecule that are most likely to be involved in electron transfer processes.

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution within a molecule. It is generated by calculating the electrostatic potential at the molecule's surface. Different colors are used to represent regions of varying potential, with red typically indicating areas of negative potential (electron-rich) and blue indicating areas of positive potential (electron-poor).

For this compound, the EPS map would likely show negative potential around the oxygen atoms of the carboxylic acid group and the sulfur atom of the sulfanyl group, as these are electronegative atoms with lone pairs of electrons. These regions would be susceptible to electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid and the hydrogen atom of the sulfanyl group would likely exhibit positive potential, making them potential sites for nucleophilic attack. This mapping is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and for understanding the molecule's reactivity patterns.

Predicted Spectroscopic Parameters (Vibrational Frequencies, Chemical Shifts)

Computational chemistry can also predict the spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure. By calculating the vibrational frequencies, a theoretical infrared (IR) and Raman spectrum can be generated. These spectra show characteristic peaks corresponding to the different vibrational modes of the molecule's bonds, such as stretching and bending.

Similarly, nuclear magnetic resonance (NMR) chemical shifts for the hydrogen-1 (¹H) and carbon-13 (¹³C) atoms can be calculated. These theoretical chemical shifts provide information about the electronic environment of each nucleus in the molecule. The comparison of predicted and experimental spectra is a powerful method for structural elucidation and confirmation.

Reaction Mechanism Elucidation through Computational Modeling

Beyond static molecular properties, computational modeling can be employed to investigate the dynamics of chemical reactions involving this compound. This allows for a detailed understanding of how the molecule is synthesized and how it can be modified to create new derivatives.

Transition State Characterization for Key Synthetic and Derivatization Pathways

A key aspect of studying reaction mechanisms is the characterization of the transition state—the highest energy point along the reaction pathway that connects reactants to products. Computational methods can be used to locate and calculate the structure and energy of the transition state for a given reaction.

For the synthesis of this compound or its subsequent derivatization, identifying the transition states of the key reaction steps provides crucial insights into the reaction's feasibility and kinetics. By understanding the energy barriers associated with these transition states, chemists can optimize reaction conditions to improve yields and selectivity. For example, in a reaction to modify the sulfanyl or carboxylic acid group, computational modeling could help to predict the most favorable reaction pathway and identify potential side reactions.

Potential Energy Surface (PES) Mapping and Reaction Energy Profiles

The theoretical investigation of this compound's reactivity and conformational landscape relies heavily on the mapping of its potential energy surface (PES). The PES is a multidimensional surface that describes the potential energy of a molecule as a function of its geometry. By exploring the PES, stationary points such as minima, corresponding to stable isomers and conformers, and saddle points, representing transition states, can be identified.

For this compound, PES mapping would typically be performed using quantum mechanical methods like Density Functional Theory (DFT) or ab initio calculations. These studies would focus on the torsional angles involving the carboxylic acid and sulfanyl groups relative to the thiophene (B33073) ring. The rotation around the C3-C(OOH) bond and the C4-S(H) bond are crucial for determining the most stable conformations of the molecule.

Reaction energy profiles for processes involving this compound, such as deprotonation, oxidation of the sulfanyl group, or participation in condensation reactions, can be constructed from the PES. These profiles illustrate the energy changes along a specific reaction coordinate, detailing the energies of reactants, intermediates, transition states, and products. For instance, the energy profile for the deprotonation of the carboxylic acid group would reveal the activation energy required for this process and the relative stability of the resulting carboxylate anion. Similarly, the profile for the deprotonation of the sulfanyl group to form a thiolate could be computed to compare the acidities of the two functional groups.

Table 1: Hypothetical Reaction Energy Profile for Carboxylic Acid Deprotonation of this compound This table presents hypothetical data for illustrative purposes.

| Species | Relative Energy (kcal/mol) |

| Reactant (Neutral Molecule) | 0.0 |

| Transition State | +5.2 |

| Product (Carboxylate Anion) | -10.8 |

Solvation Effects and Explicit Solvent Models in Reactivity

The chemical reactivity of this compound can be significantly influenced by its environment, particularly the solvent. Computational models are essential to understand these solvation effects. Two primary approaches are used: implicit and explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is computationally efficient and can provide valuable insights into how the solvent's polarity affects the energies of different molecular states. For this compound, an implicit model could predict the stabilization of charged species, such as the carboxylate or thiolate anions, in polar solvents, thereby influencing the pKa values of the acidic protons.

Explicit solvent models offer a more detailed and accurate picture by including individual solvent molecules in the simulation. This approach allows for the direct study of specific solute-solvent interactions, such as hydrogen bonding between the carboxylic acid or sulfanyl groups and solvent molecules like water. For this compound, explicit solvent simulations would be crucial for understanding the microscopic details of the solvation shell and its impact on conformational preferences and reactivity. For instance, explicit water molecules can form hydrogen bonds that stabilize certain conformers or facilitate proton transfer during reactions.

While specific studies on the solvation of this compound are not available, the general principles of how solvents interact with carboxylic acids and thiols are well-understood from both experimental and theoretical studies on other molecules. A hypothetical comparison of the calculated pKa values in different solvent models is shown in Table 2.

Table 2: Hypothetical Calculated pKa Values for this compound using Different Solvent Models This table presents hypothetical data for illustrative purposes.

| Functional Group | Gas Phase (No Solvent) | Implicit Solvent (Water) | Explicit Solvent (Water) |

| Carboxylic Acid | 250.3 | 4.5 | 4.2 |

| Sulfanyl Group | 340.1 | 8.2 | 7.9 |

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their interactions over time. For this compound, MD simulations can provide insights into its intermolecular interactions, which are fundamental to its physical properties and behavior in condensed phases.

The presence of both hydrogen bond donor (carboxylic acid and sulfanyl groups) and acceptor (carbonyl oxygen and sulfur atoms) sites in this compound suggests the potential for self-assembly into larger aggregates. MD simulations can be employed to investigate the theoretical aspects of this self-assembly process.

By simulating a system containing multiple molecules of this compound, it is possible to observe how they interact and organize. The simulations could reveal the formation of dimers, oligomers, or even more extended structures. The driving forces for this self-assembly would be a combination of hydrogen bonding, π-π stacking between the thiophene rings, and van der Waals interactions. The preferred modes of interaction and the resulting supramolecular architectures could be predicted. While no specific MD studies on the self-assembly of this compound have been reported, the principles are well-established from studies on other functionalized aromatic molecules.

The formation of intermolecular hydrogen bonding networks is a key aspect of the condensed-phase behavior of this compound. Theoretical studies, particularly MD simulations and quantum chemical calculations on molecular clusters, can elucidate the nature and strength of these hydrogen bonds.

The carboxylic acid group is a strong hydrogen bond donor and acceptor, and it is expected to form robust hydrogen bonds, leading to the formation of cyclic dimers, a common motif for carboxylic acids. The sulfanyl group is a weaker hydrogen bond donor, but it can still participate in hydrogen bonding, particularly with strong acceptors. The thiophene sulfur atom can also act as a weak hydrogen bond acceptor.

Quantum chemical calculations can be used to determine the geometries and energies of different hydrogen-bonded dimers and larger clusters of this compound. This information can then be used to parameterize force fields for more extensive MD simulations to study the dynamics and stability of the hydrogen-bonding network. A hypothetical comparison of the interaction energies for different dimer configurations is presented in Table 3.

Table 3: Hypothetical Interaction Energies for Different Dimer Configurations of this compound This table presents hypothetical data for illustrative purposes.

| Dimer Configuration | Predominant Interaction | Interaction Energy (kcal/mol) |

| Carboxylic Acid - Carboxylic Acid (Cyclic) | Hydrogen Bonding | -15.2 |

| Thiophene - Thiophene (Stacked) | π-π Stacking | -4.8 |

| Carboxylic Acid - Sulfanyl Group | Hydrogen Bonding | -3.5 |

Quantitative Structure-Reactivity Relationships (QSRR) and Predictive Modeling

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the chemical structure of a series of compounds with their measured reactivity. These models are valuable for predicting the reactivity of new compounds and for understanding the structural features that govern reactivity.

For a class of compounds like substituted thiophenes, a QSRR model could be developed to predict a specific type of reactivity, for example, the rate of reaction with a particular electrophile or nucleophile. The development of such a theoretical framework for this compound and its derivatives would involve several steps.

First, a dataset of structurally related thiophene derivatives with experimentally measured reactivity data would be required. For each molecule in the dataset, a set of molecular descriptors would be calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, atomic charges).

Next, a mathematical model would be developed to relate the calculated descriptors to the observed reactivity. This is typically achieved using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms. The resulting QSRR equation can then be used to predict the reactivity of new thiophene derivatives, including this compound, based on their calculated descriptors.

While a specific QSRR model for the reactivity of this compound has not been developed, the general methodology is widely applied in computational chemistry. A hypothetical QSRR equation for predicting the reaction rate constant (log k) for a generic reaction of substituted thiophenes is shown below for illustrative purposes:

log k = 1.2 * (HOMO Energy) - 0.5 * (Dipole Moment) + 2.3 * (Charge on S atom) + constant

This equation illustrates how different calculated properties could be combined to predict reactivity. The coefficients in the equation would be determined by fitting the model to experimental data.

Computational Screening of Hypothetical Derivatives for Desired Chemical Reactivity

While specific, large-scale computational screening studies focused solely on hypothetical derivatives of this compound are not extensively detailed in published literature, the methodology for such in silico investigations is well-established and frequently applied to related thiophene structures to predict and rationalize their chemical behavior. researchgate.netmdpi.comresearchgate.net Computational screening serves as a powerful, resource-efficient tool to design and evaluate a virtual library of novel molecular structures, allowing researchers to prioritize the synthesis of candidates with the most promising properties.

The primary goal of computationally screening hypothetical derivatives of this compound is to modulate its chemical reactivity in a controlled manner. This is achieved in silico by systematically adding different functional groups at various positions on the thiophene ring and calculating the resulting changes in electronic structure and reactivity descriptors. These modifications can be designed to fine-tune the molecule's properties for specific applications, such as enhancing its interaction with a biological target or optimizing its characteristics as a building block in organic synthesis.

Methodology and Theoretical Basis

The principal method employed for these theoretical studies is Density Functional Theory (DFT). mdpi.comresearchgate.net DFT calculations provide deep insights into the electronic properties of molecules, which are fundamental to understanding their reactivity. mdpi.com For a computational screening campaign, a virtual library of derivatives would be generated by substituting the hydrogen atoms on the thiophene ring (at positions 2 and 5) with a range of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

Key quantum chemical descriptors calculated to predict reactivity include:

Highest Occupied Molecular Orbital (HOMO) Energy: This orbital is the source of electrons in a chemical reaction. A higher HOMO energy level indicates that the molecule is a better electron donor (more nucleophilic) and more susceptible to electrophilic attack.

Lowest Unoccupied Molecular Orbital (LUMO) Energy: This orbital is the first destination for electrons in a reaction. A lower LUMO energy level suggests the molecule is a better electron acceptor (more electrophilic) and more reactive towards nucleophiles.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A small HOMO-LUMO gap generally signifies a molecule that is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.comresearchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are indicative of preferred sites for chemical reactions.

Predicted Reactivity Trends

Based on established chemical principles and computational studies on analogous thiophene compounds, clear trends in reactivity can be predicted for hypothetical derivatives of this compound. mdpi.com

Electron-Donating Groups (EDGs): Substituents like amino (–NH₂), hydroxyl (–OH), or methoxy (B1213986) (–OCH₃) would be predicted to raise both the HOMO and LUMO energy levels. The increase in HOMO energy would enhance the molecule's nucleophilicity, making it more reactive towards electrophiles. The effect on the HOMO-LUMO gap would depend on the relative energy shifts, but these derivatives are generally activated for electrophilic aromatic substitution.

Data Interpretation and Application

The results of such a computational screening would typically be compiled into a data table to facilitate direct comparison between derivatives. This allows researchers to rank candidates based on the desired reactivity profile. For instance, if the goal is to design a derivative that readily reacts with a nucleophile, candidates with the lowest calculated LUMO energies would be prioritized. Conversely, for reactions involving electrophiles, derivatives with the highest HOMO energies would be selected. This in silico approach streamlines the discovery process, guiding synthetic chemists to focus their efforts on molecules that are theoretically validated to possess the desired chemical characteristics.

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Sulfanylthiophene 3 Carboxylic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for determining the constitution and configuration of organic molecules in solution. For 4-Sulfanylthiophene-3-carboxylic acid, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments is required to assign all proton and carbon signals and to establish the connectivity of the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons on the thiophene (B33073) ring, a deshielded signal for the carboxylic acid proton (typically in the 10-13 ppm range), and a signal for the sulfanyl (B85325) proton. libretexts.org The ¹³C NMR spectrum will display signals for the four carbons of the thiophene ring and the carbonyl carbon of the carboxylic acid, which typically appears in the 160-180 ppm region. libretexts.org

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H2 | ~8.0-8.5 | - |

| H5 | ~7.3-7.8 | - |

| COOH | ~12.0-13.0 (broad) | - |

| SH | ~3.5-4.5 | - |

| C2 | - | ~130-135 |

| C3 | - | ~135-140 |

| C4 | - | ~125-130 |

| C5 | - | ~128-133 |

| C=O | - | ~165-175 |

While 1D NMR provides initial information, 2D NMR techniques are essential for assembling the complete molecular structure.

2D-COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this compound, a cross-peak would be expected between the H2 and H5 protons of the thiophene ring, confirming their through-bond scalar coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show correlations between H2 and C2, and H5 and C5, allowing for the unambiguous assignment of these specific carbon atoms. princeton.edu

Expected Key HMBC Correlations for this compound

| Proton | Correlates to Carbon(s) | Significance |

|---|---|---|

| H2 | C3, C4 | Confirms connectivity along the thiophene ring backbone. |

| H5 | C3, C4 | Confirms connectivity and substitution pattern. |

| COOH | C3, C=O | Positions the carboxylic acid group at C3. |

| SH | C4, C5 | Positions the sulfanyl group at C4. |

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. For a relatively planar molecule like this, NOESY could reveal the preferred orientation of the carboxylic acid and sulfanyl groups relative to the ring protons.

Dynamic NMR (DNMR) is used to study time-dependent processes such as conformational changes and chemical exchange. In this compound, restricted rotation around the C3-COOH single bond could occur at low temperatures. If the rotational barrier is significant, separate signals for different conformers (rotamers) might be observed. Variable-temperature NMR studies would allow for the determination of the energy barrier for this rotation. acs.org Similarly, proton exchange involving the acidic protons of the carboxyl and sulfanyl groups can be studied, often appearing as broad signals that may sharpen or disappear upon addition of D₂O. libretexts.org

In the solid state, molecules often adopt specific packing arrangements (polymorphs) and can form intermolecular structures like hydrogen-bonded dimers. acs.orgacs.org Solid-State NMR (SSNMR) is a powerful technique for characterizing these solid-state forms, which can have different physical properties. For this compound, the carboxylic acid groups are highly likely to form hydrogen-bonded dimers. SSNMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CPMAS), can provide distinct spectra for different polymorphs, revealing differences in the local electronic environment of the carbon atoms due to crystal packing effects. princeton.edu This technique is invaluable for studying materials where single crystals suitable for X-ray diffraction are not available. mdpi.com

Mass Spectrometry for Mechanistic Investigations and Reaction Intermediate Identification

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound and its fragments.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the molecular ion and its fragments. For this compound (C₅H₄O₂S₂), the exact mass of the molecular ion can be calculated and compared to the experimental value to confirm its composition. The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. Common fragmentation pathways for carboxylic acids include the loss of hydroxyl (-OH, M-17) and carboxyl (-COOH, M-45) groups. libretexts.org

Plausible HRMS Fragments for this compound

| Proposed Fragment Ion | Formula | Fragmentation Pathway | Calculated Exact Mass (m/z) |

|---|---|---|---|

| [M]⁺ | C₅H₄O₂S₂ | Molecular Ion | 160.9656 |

| [M-OH]⁺ | C₅H₃OS₂ | Loss of hydroxyl radical | 142.9628 |

| [M-H₂S]⁺ | C₅H₂O₂S | Loss of hydrogen sulfide (B99878) | 125.9752 |

| [M-COOH]⁺ | C₄H₃S₂ | Loss of carboxyl radical | 114.9679 |

| [M-CO₂]⁺ | C₄H₄S₂ | Decarboxylation | 115.9758 |

Tandem Mass Spectrometry (MS/MS) is a powerful technique for confirming fragmentation pathways and identifying the structure of ions. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, isolated, and then subjected to collision-induced dissociation (CID) to generate product ions. By analyzing the resulting product ion spectrum, the fragmentation cascade can be mapped out. For instance, selecting the [M-OH]⁺ ion (m/z 142.9628) as the precursor and observing its subsequent fragmentation (e.g., loss of CO) would provide definitive evidence for a specific breakdown pathway. This method is crucial for distinguishing between isomers and for identifying unknown compounds or reaction intermediates in complex mixtures. acs.orgresearchgate.net

Isotope Labeling Studies for Reaction Mechanism Probing

Isotope labeling is a powerful technique used to trace the pathways of atoms and bonds during chemical reactions, thereby elucidating reaction mechanisms. nih.gov By selectively replacing an atom with one of its isotopes (e.g., ¹H with ²H (deuterium, D), ¹²C with ¹³C, or ³²S with ³⁴S), researchers can follow the fate of the labeled atom in the products, providing unambiguous evidence for proposed mechanistic steps. nih.gov

While specific isotope labeling studies on the reaction mechanisms involving this compound are not extensively documented in publicly available literature, the principles of this technique can be applied to understand its formation and reactivity. For instance, in the synthesis of thiophene rings, isotopic labeling with deuterium (B1214612) has been used to confirm mechanistic details such as 1,2-hydride shifts in cationic intermediates. mdpi.com

Potential Applications in Studying this compound:

Carboxylation Mechanisms: In studying the carboxylation of a thiophene precursor to introduce the carboxylic acid group, ¹³CO₂ could be used. Detecting the position of the ¹³C label in the final product would confirm the direct incorporation of CO₂ and could help differentiate between various mechanistic pathways, such as those involving direct electrophilic substitution or metal-catalyzed C-H activation. mdpi.com

C-S Bond Formation: To probe the mechanism of introducing the sulfanyl group, a precursor containing a ³⁴S-labeled sulfur source could be employed. Mass spectrometry or vibrational spectroscopy (IR/Raman) could then be used to track the incorporation of the ³⁴S isotope into the final this compound molecule.

Reaction Dynamics: Deuterium labeling at specific positions on the thiophene ring could be used to investigate kinetic isotope effects. dalalinstitute.com A change in the reaction rate upon isotopic substitution can provide information about the rate-determining step of a reaction and the nature of the transition state. dalalinstitute.com For example, a significant kinetic isotope effect upon replacing a C-H bond with a C-D bond would suggest that the cleavage of this bond is involved in the rate-limiting step.

X-Ray Crystallography for Absolute Structure Determination

X-ray crystallography is an indispensable tool for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing definitive information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-Ray Diffraction for Molecular Conformation and Packing

For instance, the crystal structure of a benzyl (B1604629) derivative of a thieno[3,2-b]thiophene (B52689) system has been determined, confirming its molecular connectivity and spatial arrangement. nih.gov In the case of this compound, SCXRD would be expected to reveal key structural features:

Planarity of the Thiophene Ring: The thiophene ring is expected to be largely planar.

Conformation of Substituents: The orientation of the carboxylic acid and sulfanyl groups relative to the thiophene ring would be precisely determined.

Hydrogen Bonding: A crucial aspect of the crystal packing would be the formation of intermolecular hydrogen bonds. Carboxylic acids are well-known to form strong hydrogen-bonded dimers, where the hydroxyl group of one molecule interacts with the carbonyl oxygen of a neighboring molecule. libretexts.org It is highly probable that this compound would exhibit similar dimeric structures in the solid state. The thiol group can also participate in weaker S-H···O or S-H···S hydrogen bonds, further influencing the crystal packing.

Table of Expected Crystallographic Parameters (Hypothetical)

| Parameter | Expected Value/System | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Defines the symmetry elements within the unit cell, often indicating the presence of inversion centers. |

| Z (Molecules per unit cell) | 2 or 4 | Indicates the number of molecules in the asymmetric unit and their relationship within the unit cell. |

| Hydrogen Bonding Motif | R²₂(8) ring for carboxylic acid dimer; potential S-H···O | Dictates the primary intermolecular interactions and influences the overall crystal packing and properties. |

Powder X-Ray Diffraction for Polymorphism and Phase Analysis

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of polycrystalline materials. rsc.org It is particularly useful for identifying different crystalline forms (polymorphs) of a compound, which can have distinct physical properties such as solubility and stability. rsc.org

While no specific PXRD data for this compound has been reported, the technique would be essential for its solid-state characterization. Each polymorph of a compound produces a unique PXRD pattern, characterized by a specific set of diffraction peaks at different scattering angles (2θ). nih.gov

Application in the Study of this compound:

Phase Identification: PXRD would be used to confirm the identity and purity of a synthesized batch of this compound by comparing its experimental pattern to a calculated pattern from single-crystal data or a reference standard.

Polymorph Screening: By crystallizing the compound under various conditions (e.g., different solvents, temperatures), PXRD can be used to identify the existence of different polymorphs.

Phase Transitions: Variable-temperature PXRD can be employed to study temperature-induced phase transitions between different polymorphic forms.

The combination of single-crystal and powder X-ray diffraction provides a complete picture of the solid-state structure of this compound, from the precise arrangement of atoms in a single molecule to the bulk properties of the crystalline material.

Infrared and Raman Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the functional groups present in a molecule and can be used to monitor chemical reactions in real-time. mdpi.com

Detailed Vibrational Analysis of Thiol, Carboxylic Acid, and Thiophene Moieties

While a dedicated vibrational analysis for this compound is not available, the expected spectral features can be inferred from the known vibrational modes of its constituent functional groups and related molecules like 2-thiophene carboxylic acid. iosrjournals.org

Thiol (S-H) Moiety:

S-H Stretching (ν(S-H)): This vibration is expected to appear as a weak but sharp band in the IR spectrum, typically in the range of 2550-2600 cm⁻¹. Its intensity in the Raman spectrum can be variable. The position of this band is sensitive to hydrogen bonding.

S-H Bending (δ(S-H)): This mode is generally weak and appears in the fingerprint region of the IR spectrum.

Carboxylic Acid (COOH) Moiety:

O-H Stretching (ν(O-H)): In the condensed phase, carboxylic acids typically exist as hydrogen-bonded dimers, giving rise to a very broad and strong absorption band in the IR spectrum, spanning from approximately 2500 to 3300 cm⁻¹. libretexts.org

C=O Stretching (ν(C=O)): This is one of the most characteristic bands in the IR spectrum. For a hydrogen-bonded dimer, a strong, sharp absorption is expected around 1700-1725 cm⁻¹. libretexts.org In the Raman spectrum, this band is also typically observed.

C-O Stretching (ν(C-O)) and O-H Bending (δ(O-H)): These modes are coupled and appear in the fingerprint region, typically between 1200 and 1450 cm⁻¹.

Thiophene Moiety:

C-H Stretching (ν(C-H)): Aromatic C-H stretching vibrations of the thiophene ring are expected to appear in the region of 3000-3100 cm⁻¹. globalresearchonline.net

Ring Stretching (ν(C=C) and ν(C-C)): The stretching vibrations of the thiophene ring typically give rise to a series of bands in the 1300-1600 cm⁻¹ region. iosrjournals.org For 2-substituted thiophenes, characteristic bands are observed around 1530, 1430, and 1350 cm⁻¹. iosrjournals.org

C-S Stretching (ν(C-S)): The C-S stretching vibrations of the thiophene ring are usually found in the 600-900 cm⁻¹ region and can be weak in the IR spectrum but more prominent in the Raman spectrum. iosrjournals.org

Interactive Data Table: Expected Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity (IR/Raman) |

| ν(O-H) stretch (H-bonded) | Carboxylic Acid | 2500-3300 | Weak/Broad | Strong, Broad / Weak |

| ν(C-H) stretch (aromatic) | Thiophene | 3000-3100 | 3000-3100 | Medium / Strong |

| ν(S-H) stretch | Thiol | 2550-2600 | 2550-2600 | Weak, Sharp / Medium |

| ν(C=O) stretch (H-bonded) | Carboxylic Acid | 1700-1725 | 1700-1725 | Strong / Medium |

| ν(C=C) ring stretch | Thiophene | ~1500-1600 | ~1500-1600 | Medium / Strong |

| ν(C-C) ring stretch | Thiophene | ~1300-1450 | ~1300-1450 | Medium / Strong |

| δ(O-H) in-plane bend / ν(C-O) | Carboxylic Acid | ~1200-1450 | Variable | Strong / Variable |

| ν(C-S) ring stretch | Thiophene | ~600-900 | ~600-900 | Weak-Medium / Medium |

In-situ and Operando Spectroscopic Monitoring of Chemical Transformations

In-situ and operando spectroscopy are powerful methodologies for studying catalytic reactions and other chemical processes under actual reaction conditions. wikipedia.org These techniques allow for the real-time monitoring of reactants, intermediates, and products, providing invaluable kinetic and mechanistic information. researchgate.net

Potential Applications for this compound:

Reaction Monitoring: The synthesis of this compound could be monitored using in-situ FTIR or Raman spectroscopy. For example, in a carboxylation reaction, the disappearance of a C-H vibrational band of the precursor and the appearance of the characteristic C=O and O-H bands of the carboxylic acid product could be tracked over time to determine reaction rates and identify the formation of any intermediate species.

Catalyst Characterization: In catalytic reactions involving derivatives of this compound, operando spectroscopy can be used to study the state of the catalyst during the reaction. For instance, if the molecule is used as a ligand in a metal complex catalyst, changes in its vibrational spectrum upon coordination to the metal center and during the catalytic cycle can be observed.

Surface Chemistry: If this compound or its derivatives are adsorbed onto a surface (e.g., in the formation of self-assembled monolayers), in-situ techniques like Attenuated Total Reflectance (ATR)-FTIR spectroscopy could be used to study the orientation and bonding of the molecules on the surface.

By combining detailed vibrational analysis with in-situ and operando monitoring, a comprehensive understanding of the molecular structure and reactivity of this compound and its derivatives can be achieved.

Applications of 4 Sulfanylthiophene 3 Carboxylic Acid As a Building Block in Organic Synthesis

Construction of Complex Heterocyclic Systems

The spatial proximity of the acidic proton of the carboxylic acid and the nucleophilic sulfur of the thiol group on the 4-sulfanylthiophene-3-carboxylic acid scaffold provides a powerful platform for intramolecular cyclization reactions. This inherent reactivity is exploited in the synthesis of complex heterocyclic systems, including fused, spiro, and bridged compounds.

The structure of this compound is ideally suited for the synthesis of thieno[3,4-b]thiophene (B1596311) derivatives. These fused bicyclic systems are of significant interest in materials science, particularly for organic electronics. rsc.orgencyclopedia.pub The intramolecular condensation between the carboxylic acid and the thiol group is a direct pathway to forming a second five-membered ring fused to the original thiophene (B33073) core.

This transformation can typically be achieved through dehydration, leading to the formation of a thieno[3,4-d]thiolactone. Subsequent reduction or other modifications of the carbonyl group can yield the fully aromatic thieno[3,4-b]thiophene skeleton. While specific literature detailing this exact transformation for this compound is limited, the synthesis of thienothiophenes from appropriately disubstituted thiophenes is a well-established strategy in heterocyclic chemistry. nih.govnih.gov For example, palladium-catalyzed reactions have been developed for the preparation of 3-hydroxythieno[3,4-b]thiophene-2-carboxylate, which serves as a key building block for more complex derivatives. rsc.org The cyclization of precursors containing adjacent functional groups is a cornerstone of fused-ring synthesis. semanticscholar.orgnih.gov